2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid
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Overview
Description
2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a benzoyl group, a pyridine ring, and a propanoic acid moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid typically involves multiple steps, starting with the preparation of the benzoyl and pyridine intermediates. The benzoyl intermediate can be synthesized through Friedel-Crafts acylation, where propan-2-ylbenzene reacts with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The pyridine intermediate can be prepared through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters, aldehydes, and ammonia.
Once the intermediates are prepared, they are coupled through an amide bond formation reaction This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for efficient mixing and reaction control, as well as advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace functional groups on the benzoyl or pyridine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Substituted benzoyl or pyridine derivatives.
Scientific Research Applications
2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3-Methylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid
- 2-[(3-Ethylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid
- 2-[(3-Propylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid
Uniqueness
2-[(3-Propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid is unique due to the presence of the propan-2-yl group on the benzoyl moiety, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[(3-propan-2-ylbenzoyl)amino]-3-pyridin-4-ylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-12(2)14-4-3-5-15(11-14)17(21)20-16(18(22)23)10-13-6-8-19-9-7-13/h3-9,11-12,16H,10H2,1-2H3,(H,20,21)(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKSELQNNXUMHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC=C1)C(=O)NC(CC2=CC=NC=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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